4-Bromo-1H-pyrazole-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

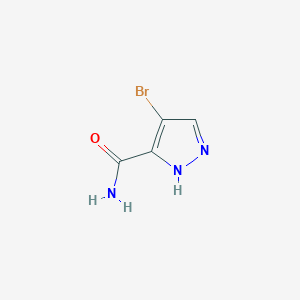

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3O/c5-2-1-7-8-3(2)4(6)9/h1H,(H2,6,9)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVJPKNPBZYQCTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80634786 | |

| Record name | 4-Bromo-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932-65-0 | |

| Record name | 4-Bromo-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-1H-pyrazole-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Bromo-1H-pyrazole-3-carboxamide, a valuable building block in medicinal chemistry and drug discovery. This document details the necessary experimental protocols, summarizes key quantitative data, and illustrates the synthesis and characterization workflows.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the preparation of the precursor, 4-Bromo-1H-pyrazole-3-carboxylic acid, followed by its amidation.

Step 1: Synthesis of 4-Bromo-1H-pyrazole-3-carboxylic Acid

There are established methods for the synthesis of 4-Bromo-1H-pyrazole-3-carboxylic acid. One common approach involves the oxidation of 4-bromo-3-methylpyrazole.

Experimental Protocol:

-

To a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 4-bromo-3-methylpyrazole (0.05 mol), and 200 mL of water.

-

Heat the mixture to 90°C while stirring.

-

Add potassium permanganate (0.15 mol) in portions over a period of time, maintaining the reaction temperature. The reaction is monitored for 8 hours.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove manganese dioxide. Wash the filter cake with water.

-

Concentrate the filtrate to approximately 30 mL and cool to 0°C.

-

Adjust the pH to 3 with concentrated hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain 4-Bromo-1H-pyrazole-3-carboxylic acid. A yield of 64.2% has been reported for this method.[1]

Step 2: Synthesis of this compound

The conversion of the carboxylic acid to the carboxamide can be achieved via the formation of an acyl chloride intermediate, followed by reaction with ammonia.

Experimental Protocol:

-

In a round-bottom flask, suspend 4-Bromo-1H-pyrazole-3-carboxylic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂).

-

Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain the crude 4-bromo-1H-pyrazole-3-carbonyl chloride.

-

Cool the crude acyl chloride in an ice bath and slowly add a concentrated aqueous solution of ammonia with vigorous stirring.

-

Continue stirring at 0°C for an additional 1-2 hours.

-

Collect the precipitated solid by filtration, wash with cold water, and dry to yield this compound.

Characterization Data

The following tables summarize the key physical, chemical, and spectral properties of the precursor and the final product.

Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance |

| 4-Bromo-1H-pyrazole-3-carboxylic acid | C₄H₃BrN₂O₂ | 190.98 | 13745-17-0 | Solid |

| This compound | C₄H₄BrN₃O | 189.99 | 932-65-0 | Solid |

Expected Spectral Data for this compound

| Technique | Expected Data |

| ¹H NMR | - A broad singlet for the pyrazole N-H proton (δ > 10 ppm). - A singlet for the pyrazole C5-H proton. - Two broad singlets for the amide (-CONH₂) protons. |

| ¹³C NMR | - A signal for the amide carbonyl carbon (C=O) in the range of δ 160-170 ppm. - Signals for the pyrazole ring carbons. The carbon bearing the bromine atom (C4) would be expected at a lower field compared to the other pyrazole carbons. |

| IR (cm⁻¹) | - N-H stretching vibrations for the pyrazole and amide groups in the range of 3100-3400 cm⁻¹. - A strong C=O stretching vibration for the amide group around 1650-1680 cm⁻¹. - N-H bending vibrations around 1600-1640 cm⁻¹. |

| Mass Spec (m/z) | - The molecular ion peak [M]⁺ corresponding to the mass of the compound. - Isotopic peaks for bromine ([M]⁺ and [M+2]⁺ with approximately equal intensity). |

Workflow Visualizations

The following diagrams illustrate the synthesis and characterization workflows.

References

- 1. Page loading... [guidechem.com]

- 2. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of novel pyrazole carboxamide derivatives [wisdomlib.org]

- 4. jocpr.com [jocpr.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. nanobioletters.com [nanobioletters.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Physicochemical Properties of 4-Bromo-1H-pyrazole-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-Bromo-1H-pyrazole-3-carboxamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related structural analogs, namely 4-Bromo-1H-pyrazole-3-carboxylic acid and its methyl ester, alongside computational predictions. This document offers detailed, adaptable experimental protocols for the synthesis and characterization of the title compound, enabling researchers to produce and validate its properties in a laboratory setting. Furthermore, potential biological activities and signaling pathways are discussed based on the known pharmacology of similar pyrazole-carboxamide scaffolds, providing a rationale for its investigation as a potential therapeutic agent.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in drug discovery. The introduction of a bromine atom and a carboxamide functional group at specific positions on the pyrazole ring, as in this compound, can significantly influence the molecule's physicochemical properties and its interactions with biological targets. These modifications can modulate factors such as cell permeability, metabolic stability, and binding affinity to proteins, which are critical determinants of a drug candidate's success. This guide aims to provide a foundational understanding of the key physicochemical parameters of this compound to support further research and development efforts.

Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₄H₄BrN₃O | Calculated |

| Molecular Weight | 190.00 g/mol | Calculated |

| Melting Point (°C) | Not available. For comparison, the carboxylic acid melts at a range of temperatures, and the methyl ester has a reported melting point. The amide is expected to have a relatively high melting point due to its ability to form strong intermolecular hydrogen bonds. | Inferred from Analogs |

| Boiling Point (°C) | Not available. Likely to decompose at high temperatures. | Inferred |

| Solubility | Predicted to have low solubility in water and higher solubility in polar organic solvents like DMSO and DMF. | Computational Prediction |

| pKa | Not available. The amide proton is weakly acidic, while the pyrazole NH is also acidic. The pyrazole ring nitrogens are basic. | Inferred |

| logP | Not available. The value is predicted to be low, indicating a degree of hydrophilicity. | Computational Prediction |

Note: The data presented above should be considered as estimations. Experimental determination is required for accurate characterization.

Experimental Protocols

Synthesis of this compound

A proposed two-step synthesis starting from the commercially available 4-Bromo-1H-pyrazole-3-carboxylic acid is outlined below.

Step 1: Synthesis of 4-Bromo-1H-pyrazole-3-carbonyl chloride

-

To a stirred solution of 4-Bromo-1H-pyrazole-3-carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM), add oxalyl chloride (2-3 equivalents) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1-2 drops).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 4-Bromo-1H-pyrazole-3-carbonyl chloride, which is typically used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude 4-Bromo-1H-pyrazole-3-carbonyl chloride from Step 1 in an anhydrous aprotic solvent such as DCM or tetrahydrofuran (THF).

-

Cool the solution to 0 °C and bubble ammonia gas through the solution or add a solution of aqueous ammonia (e.g., 28-30%) dropwise with vigorous stirring.

-

Continue stirring at 0 °C for 1 hour and then allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with water.

-

If a precipitate forms, collect the solid by filtration, wash with cold water, and dry under vacuum.

-

If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel to obtain pure this compound.

Caption: Proposed synthesis workflow for this compound.

Determination of Melting Point

-

Ensure the synthesized this compound is completely dry.

-

Finely powder a small amount of the sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample at a rate of 10-15 °C per minute initially.

-

Observe the approximate melting temperature.

-

Repeat the measurement with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Determination of Solubility

-

Prepare saturated solutions of this compound in various solvents (e.g., water, ethanol, DMSO, etc.) by adding an excess of the compound to a known volume of the solvent in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Centrifuge or filter the solutions to remove undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculate the solubility in units such as mg/mL or mol/L.

Determination of pKa by Potentiometric Titration

-

Calibrate a pH meter using standard buffer solutions.

-

Prepare a solution of this compound of known concentration in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO if solubility in pure water is low).

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and separately with a standardized solution of a strong base (e.g., NaOH).

-

Record the pH of the solution after each incremental addition of the titrant.

-

Plot the pH versus the volume of titrant added to generate titration curves.

-

The pKa values can be determined from the half-equivalence points on the titration curves.

Determination of logP by HPLC

-

Prepare a series of standard compounds with known logP values.

-

Develop a reversed-phase HPLC (RP-HPLC) method with a suitable C18 column and a mobile phase consisting of a buffer and an organic modifier (e.g., methanol or acetonitrile).

-

Inject the standard compounds and determine their retention times.

-

Calculate the capacity factor (k') for each standard.

-

Create a calibration curve by plotting the known logP values of the standards against their corresponding log(k') values.

-

Inject the this compound sample and determine its retention time and calculate its log(k').

-

Use the calibration curve to determine the logP of the sample.

Caption: Workflow for the physicochemical characterization of the compound.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is not yet reported, the pyrazole-carboxamide scaffold is a common feature in a variety of biologically active molecules. Many derivatives have been investigated as inhibitors of various protein kinases, which are key components of cellular signaling pathways that are often dysregulated in diseases such as cancer.

For instance, pyrazole-carboxamide derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), Janus kinases (JAKs), and other tyrosine kinases. These kinases are involved in cell cycle regulation, immune responses, and cell growth and proliferation. The presence of the bromo substituent can enhance binding affinity through halogen bonding or by occupying hydrophobic pockets in the kinase active site. The carboxamide group is often crucial for forming key hydrogen bond interactions with the hinge region of the kinase domain.

Therefore, it is plausible that this compound could be a starting point for the development of novel kinase inhibitors. Further research, including in vitro kinase screening and cellular assays, would be necessary to elucidate its specific biological targets and mechanism of action.

Caption: A potential mechanism of action via protein kinase inhibition.

Conclusion

This compound represents a molecule with potential for further investigation in the field of drug discovery, particularly as a scaffold for kinase inhibitors. This technical guide provides a foundational resource for researchers by summarizing its estimated physicochemical properties, offering detailed protocols for its synthesis and characterization, and discussing its potential biological relevance. The experimental procedures outlined herein will enable the generation of robust data to accurately define the compound's profile and guide future studies into its therapeutic potential.

4-Bromo-1H-pyrazole-3-carboxamide CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-1H-pyrazole-3-carboxamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical identity, molecular structure, physicochemical properties, and key synthetic methodologies.

Core Compound Information

CAS Number: 932-65-0[1][2][3][4][5]

Molecular Structure:

Caption: 2D molecular structure of this compound.

Physicochemical and Computed Properties

The following table summarizes the key physicochemical and computed properties of this compound.

| Property | Value | Source |

| Molecular Formula | C4H4BrN3O | [2][3][4] |

| Molecular Weight | 189.998 g/mol | [3] |

| Appearance | White Powder | [2] |

| Density | 2.0 ± 0.1 g/cm³ | [4] |

| Flash Point | 215.3 ± 24.6 °C | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from a suitable precursor. The first step involves the synthesis of the key intermediate, 4-Bromo-1H-pyrazole-3-carboxylic acid, followed by its amidation.

Step 1: Synthesis of 4-Bromo-1H-pyrazole-3-carboxylic acid (CAS: 13745-17-0)

Method: Oxidation of 4-bromo-3-methylpyrazole [6]

This method involves the oxidation of 4-bromo-3-methylpyrazole using a strong oxidizing agent like potassium permanganate.

Experimental Protocol:

-

To a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 4-bromo-3-methylpyrazole (0.05 mol) and 200 mL of water.

-

Stir the mixture and heat to 90°C.

-

Add potassium permanganate (0.15 mol) in portions over a period of time, maintaining the reaction temperature.

-

Continue the reaction for 8 hours.[6]

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove manganese dioxide and wash the filter cake with water.

-

Concentrate the filtrate to approximately 30 mL.

-

Cool the concentrated solution to 0°C and adjust the pH to 3 with concentrated hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain 4-Bromo-1H-pyrazole-3-carboxylic acid. The reported yield for this method is 64.2%.[6]

The following diagram illustrates the workflow for the synthesis of the carboxylic acid intermediate.

Caption: Synthesis workflow for 4-Bromo-1H-pyrazole-3-carboxylic acid.

Step 2: Amidation of 4-Bromo-1H-pyrazole-3-carboxylic acid

Method: Conversion to Acid Chloride followed by Ammonolysis

This is a standard and effective method for converting a carboxylic acid to a primary amide.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-Bromo-1H-pyrazole-3-carboxylic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂).

-

Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

After the reaction is complete, remove the excess thionyl chloride under reduced pressure.

-

Dissolve the resulting crude acid chloride in a suitable anhydrous solvent (e.g., dioxane or THF).

-

Cool the solution in an ice bath and slowly add a concentrated aqueous solution of ammonia (an excess) with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

If a precipitate forms, filter the solid, wash it with cold water, and dry it to obtain this compound. If no precipitate forms, the product can be extracted from the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

Applications in Drug Discovery and Medicinal Chemistry

Pyrazole derivatives are a significant class of compounds in pharmaceutical research due to their wide range of biological activities.[6] While specific biological data for this compound is not extensively documented in publicly available literature, its structural motifs are present in many biologically active molecules.

The pyrazole ring is a key pharmacophore, and the bromo- and carboxamide- functionalities at the 4- and 3-positions, respectively, make this compound a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The bromine atom can be readily functionalized through various cross-coupling reactions, allowing for the introduction of diverse substituents to explore the chemical space around the pyrazole core.

The following diagram illustrates the role of this compound as a key intermediate in the synthesis of diverse molecular scaffolds.

Caption: Role of this compound in medicinal chemistry.

References

- 1. Buy 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | 84547-86-4 [smolecule.com]

- 2. asianpubs.org [asianpubs.org]

- 3. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scite.ai [scite.ai]

- 5. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

The Rising Profile of 4-Bromo-1H-pyrazole-3-carboxamide Derivatives in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led researchers to explore a vast chemical space, with heterocyclic compounds consistently emerging as a fertile ground for discovery. Among these, the pyrazole scaffold has proven to be a privileged structure, forming the core of numerous approved drugs.[1] A particular subset of this family, the 4-bromo-1H-pyrazole-3-carboxamide derivatives, is gaining significant attention for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the current state of research on these promising compounds, summarizing their biological activities, detailing key experimental protocols, and visualizing relevant molecular pathways and experimental workflows.

A Versatile Scaffold with Broad-Spectrum Biological Activity

Derivatives of this compound have demonstrated a wide array of pharmacological effects, positioning them as attractive candidates for further development in several therapeutic areas. The core structure, featuring a bromine atom at the 4-position of the pyrazole ring and a carboxamide group at the 3-position, provides a unique combination of steric and electronic properties that can be readily modified to optimize activity and selectivity.

Anticancer Activity

A significant body of research has focused on the anticancer potential of pyrazole carboxamide derivatives. While specific data on a broad series of this compound derivatives is still emerging, studies on closely related analogs highlight the promise of this structural motif. For instance, derivatives of 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde have shown remarkable activity against various human cancer cell lines.[2] One such derivative, compound 2 , exhibited potent cytotoxicity against the HepG2 hepatocellular carcinoma cell line with an IC50 value of 9.13 µM, outperforming the standard drug doxorubicin (IC50 = 34.24 µM).[2] Another derivative, compound 7 , was found to be highly active against MCF-7 breast cancer, A549 lung carcinoma, and PC3 prostatic cancer cell lines.[2]

These findings suggest that the brominated pyrazole core can serve as a valuable pharmacophore in the design of novel anticancer agents. The proposed mechanisms of action for some pyrazole derivatives include the inhibition of critical cellular pathways involved in cancer progression.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens presents a global health crisis, necessitating the development of new antimicrobial agents. Pyrazole derivatives have shown considerable promise in this area.[3][4] While specific minimum inhibitory concentration (MIC) data for a series of this compound derivatives is not yet widely published, related compounds have demonstrated significant antibacterial and antifungal properties.

For example, a study on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives revealed potent activity against extensively drug-resistant Salmonella Typhi (XDR S. Typhi).[5] One derivative, 5d , exhibited a minimum inhibitory concentration (MIC) of 6.25 mg/mL.[5] This highlights the potential of incorporating a bromo-substituted aromatic or heteroaromatic ring system into a carboxamide scaffold to achieve potent antimicrobial effects.

Enzyme Inhibition

Quantitative Data Summary

To facilitate comparison and further research, the available quantitative biological activity data for derivatives containing a brominated pyrazole or a closely related bromo-carboxamide scaffold are summarized below.

Table 1: Anticancer Activity of 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde Derivatives [2]

| Compound ID | Cancer Cell Line | IC50 (µM) |

| 2 | HepG2 | 9.13 |

| 7 | MCF-7 | 16.52 |

| 7 | A549 | 6.52 |

| 7 | PC3 | 9.13 |

| Doxorubicin | HepG2 | 34.24 |

| Doxorubicin | MCF-7 | 20.85 |

| Doxorubicin | A549 | 5.93 |

| Doxorubicin | PC3 | 38.02 |

Table 2: Antimicrobial Activity of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide Derivative [5]

| Compound ID | Microorganism | MIC (mg/mL) |

| 5d | XDR S. Typhi | 6.25 |

Table 3: Enzyme Inhibitory Activity of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide Derivative [5]

| Compound ID | Enzyme | IC50 (µM) |

| 5d | Alkaline Phosphatase | 1.469 ± 0.02 |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the advancement of scientific research. Below are methodologies for key experiments cited in the literature for related compounds, which can be adapted for the evaluation of this compound derivatives.

Synthesis of N-substituted-4-bromo-1H-pyrazole-3-carboxamides (General Procedure)

A typical synthesis would involve the coupling of 4-bromo-1H-pyrazole-3-carboxylic acid with a desired amine.

Detailed Protocol:

-

To a solution of 4-bromo-1H-pyrazole-3-carboxylic acid (1 equivalent) in an appropriate solvent such as dimethylformamide (DMF), add a coupling reagent like HATU (1.1 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA, 2 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add the desired amine (1.1 equivalents) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-substituted-4-bromo-1H-pyrazole-3-carboxamide derivative.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubate for 48-72 hours.

-

After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

-

Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include positive (microbes with no drug) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Future Directions

The diverse biological activities of this compound derivatives and their analogs make them a highly attractive scaffold for future drug discovery efforts. Further research should focus on:

-

Synthesis of diverse libraries: Systematic modification of the substituents on the carboxamide nitrogen and the pyrazole ring will be crucial to establish clear structure-activity relationships (SAR).

-

Elucidation of mechanisms of action: In-depth studies are needed to identify the specific molecular targets and signaling pathways modulated by these compounds.

-

In vivo evaluation: Promising candidates identified from in vitro studies should be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

References

spectroscopic analysis (NMR, IR, Mass Spec) of 4-Bromo-1H-pyrazole-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of 4-Bromo-1H-pyrazole-3-carboxamide, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. This document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, details the experimental protocols for acquiring this data, and presents visual workflows for these analytical techniques.

Core Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||

| ~7.8 - 8.2 | Singlet | 1H | C5-H | |

| ~7.0 - 7.5 (broad) | Singlet | 2H | -CONH₂ | |

| ~12.5 - 13.5 (broad) | Singlet | 1H | N1-H | |

| ~160 - 165 | C=O (Amide) | |||

| ~135 - 140 | C3 | |||

| ~130 - 135 | C5 | |||

| ~95 - 100 | C4 |

Note: Chemical shifts are predicted and may vary depending on the solvent and experimental conditions.

Table 2: Expected Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3400 - 3200 | Strong, Broad | N-H Stretch (Amide and Pyrazole) |

| 3100 - 3000 | Medium | C-H Stretch (Aromatic) |

| ~1680 | Strong | C=O Stretch (Amide I) |

| ~1600 | Medium | N-H Bend (Amide II) |

| ~1550 | Medium | C=C and C=N Stretch (Pyrazole Ring) |

| ~1050 | Medium | C-Br Stretch |

Table 3: Anticipated Mass Spectrometry (MS) Data

| Ion | m/z (relative intensity, %) | Fragmentation Note |

| [M]⁺ | 190/192 (100) | Molecular ion peak, showing isotopic pattern for Bromine (¹⁹Br/⁸¹Br ≈ 1:1) |

| [M-NH₂]⁺ | 174/176 | Loss of the amino group |

| [M-CONH₂]⁺ | 146/148 | Loss of the carboxamide group |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be employed if necessary.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.

-

¹H NMR Acquisition:

-

Tune and shim the probe to the sample.

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Collect a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR Method):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[1]

-

-

Sample Preparation (KBr Pellet Method):

-

Data Acquisition:

-

Place the prepared sample (ATR unit or KBr pellet holder) into the sample compartment of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the empty sample holder (or clean ATR crystal) and subtract it from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a solid sample like this compound, direct insertion probe (DIP) with electron ionization (EI) is a common method. Alternatively, the sample can be dissolved in a suitable solvent and introduced via a liquid chromatography system (LC-MS) with an electrospray ionization (ESI) source.[3]

-

Ionization (Electron Ionization - EI):

-

The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[3]

-

This causes the molecule to ionize and fragment.

-

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

-

Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern of bromine (approximately equal intensity for M and M+2) should be clearly visible.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the spectroscopic analyses.

References

An In-depth Technical Guide on the Solubility and Stability of 4-Bromo-1H-pyrazole-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Bromo-1H-pyrazole-3-carboxamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from structurally similar pyrazole derivatives and established principles of pharmaceutical sciences to present a thorough analysis of its expected solubility and stability characteristics. Detailed, adaptable experimental protocols for determining these properties are provided, alongside a discussion of potential degradation pathways. Furthermore, this guide explores the potential biological relevance of this compound by examining the signaling pathways of known pyrazole-containing therapeutic agents, such as succinate dehydrogenase (SDH) and poly (ADP-ribose) polymerase (PARP) inhibitors. This information is intended to serve as a valuable resource for researchers engaged in the development of pyrazole-based compounds.

Introduction

Pyrazole carboxamides are a well-established class of compounds with a broad spectrum of biological activities, finding applications as fungicides, insecticides, and therapeutic agents in human health. The substituent pattern on the pyrazole ring and the nature of the carboxamide group are critical determinants of their biological activity and physicochemical properties. This compound, a halogenated pyrazole derivative, represents a scaffold with potential for further chemical exploration and development.

Understanding the solubility and stability of a lead compound is a cornerstone of preclinical development. These parameters directly influence its formulation, bioavailability, and ultimately, its therapeutic efficacy and safety profile. This guide aims to provide a detailed examination of these critical attributes for this compound.

Physicochemical Properties

Table 1: Estimated Physicochemical Properties of this compound

| Property | Estimated Value/Characteristic | Basis of Estimation |

| Molecular Formula | C₄H₄BrN₃O | Calculated |

| Molecular Weight | 190.00 g/mol | Calculated |

| Appearance | Likely a white to off-white crystalline solid | Analogy to similar pyrazole derivatives |

| Aqueous Solubility | Predicted to be low | Presence of a lipophilic bromophenyl group and a crystalline amide structure. |

| Organic Solvent Solubility | Expected to be soluble in polar aprotic solvents like DMSO and DMF, and moderately soluble in alcohols like ethanol and methanol. | General solubility trends for similar organic compounds. |

| pKa | The pyrazole NH proton is weakly acidic (pKa ~14-15), while the amide proton is very weakly acidic. The pyrazole nitrogens are weakly basic. | General pKa values for pyrazoles and amides. |

Solubility Profile

The solubility of a compound is a critical factor for its absorption and distribution in biological systems. The following section outlines a detailed protocol for determining the solubility of this compound.

Experimental Protocol for Solubility Determination

This protocol is adapted from standard laboratory procedures for solubility assessment of new chemical entities.

Objective: To determine the quantitative solubility of this compound in various pharmaceutically relevant solvents.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Ethanol (95% and absolute)

-

Methanol

-

Acetonitrile

-

Phosphate-buffered saline (PBS), pH 7.4

-

Purified water (Milli-Q or equivalent)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Orbital shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 10 mg) into separate vials for each solvent to be tested.

-

Add a defined volume of each solvent (e.g., 1 mL) to the respective vials.

-

Cap the vials tightly and vortex for 1 minute to ensure initial dispersion.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and shake for 24-48 hours to ensure equilibrium is reached.

-

-

Sample Processing:

-

After the incubation period, visually inspect the vials for the presence of undissolved solid.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant without disturbing the pellet.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., DMSO or acetonitrile).

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting peak area against concentration.

-

Dilute the filtered supernatant samples with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted samples into the HPLC system and determine the concentration from the calibration curve.

-

-

Calculation:

-

Calculate the solubility in mg/mL or µg/mL using the following formula: Solubility = (Concentration from HPLC) x (Dilution factor)

-

Table 2: Hypothetical Solubility Data for this compound

| Solvent | Temperature (°C) | Estimated Solubility (mg/mL) |

| Water | 25 | < 0.1 |

| PBS (pH 7.4) | 25 | < 0.1 |

| Ethanol | 25 | 1 - 5 |

| Methanol | 25 | 5 - 10 |

| Acetonitrile | 25 | 1 - 5 |

| DMSO | 25 | > 50 |

Stability Profile

Assessing the chemical stability of a drug candidate is mandated by regulatory agencies and is essential for determining its shelf-life and appropriate storage conditions. Forced degradation studies are performed to identify potential degradation products and to develop a stability-indicating analytical method.

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to predict its degradation pathways.

4.1.1. Experimental Protocol for Forced Degradation

Objective: To investigate the degradation of this compound under various stress conditions and to generate potential degradation products for the development of a stability-indicating HPLC method.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 N and 1 N

-

Sodium hydroxide (NaOH), 0.1 N and 1 N

-

Hydrogen peroxide (H₂O₂), 3% and 30%

-

Methanol or Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

pH meter

-

Heating block or water bath

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and 1 N HCl in separate vials. Heat at 60-80 °C for several hours. Take samples at various time points. Neutralize the samples with an equivalent amount of NaOH before HPLC analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and 1 N NaOH in separate vials. Keep at room temperature or heat gently (e.g., 40 °C) for several hours. Take samples at various time points. Neutralize the samples with an equivalent amount of HCl before HPLC analysis.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and 30% H₂O₂ in separate vials. Keep at room temperature for several hours, protected from light. Take samples at various time points.

-

Thermal Degradation: Expose a solid sample of the compound and a solution of the compound to dry heat (e.g., 80-100 °C) for a specified period.

-

Photolytic Degradation: Expose a solid sample and a solution of the compound to UV and visible light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

Analyze the stressed samples by a suitable stability-indicating HPLC method (see section 4.2).

-

The goal is to achieve 5-20% degradation of the parent compound. The stress conditions (temperature, time, and concentration of the stressor) may need to be optimized to achieve this target.

-

Use a PDA detector to monitor for the appearance of new peaks and to check for peak purity of the parent compound.

-

Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.

4.2.1. Proposed HPLC Method Parameters

The following is a proposed starting point for a stability-indicating RP-HPLC method for this compound. Method development and validation would be required.

Table 3: Proposed Stability-Indicating RP-HPLC Method

| Parameter | Proposed Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 10-90% B over 20 minutes, then re-equilibrate |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm (or λmax of the compound) |

| Injection Volume | 10 µL |

4.2.2. Method Validation

The developed HPLC method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. The specificity of the method will be demonstrated by its ability to resolve the main peak from all degradation product peaks generated during the forced degradation studies.

Potential Biological Signaling Pathways

While the specific biological targets of this compound are not yet defined, the pyrazole carboxamide scaffold is present in several classes of biologically active molecules. Understanding the mechanisms of these related compounds can provide insights into the potential pathways that this compound might modulate.

Succinate Dehydrogenase (SDH) Inhibition

Many pyrazole carboxamides are potent inhibitors of succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.[1][2] SDH plays a crucial role in cellular respiration by oxidizing succinate to fumarate. Inhibition of SDH disrupts ATP production, leading to cellular energy depletion and ultimately cell death. This is a common mechanism of action for many fungicides.

Caption: Potential inhibition of the mitochondrial electron transport chain by this compound.

Poly (ADP-ribose) Polymerase (PARP) Inhibition

The pyrazole moiety is also found in some inhibitors of Poly (ADP-ribose) polymerase (PARP). PARP enzymes are critical for DNA repair, particularly for single-strand breaks.[3][4] In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations), inhibition of PARP leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality.

Caption: Potential mechanism of action of this compound as a PARP inhibitor.

Experimental Workflows

Synthesis Workflow

The synthesis of this compound would likely proceed from the corresponding carboxylic acid, which can be synthesized from commercially available starting materials.

Caption: A plausible synthetic workflow for this compound.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, overview of the solubility and stability of this compound. The detailed experimental protocols for solubility determination and forced degradation studies offer a practical framework for researchers to generate empirical data for this compound. The exploration of potential biological targets and their signaling pathways provides a rationale for its further investigation in drug discovery programs. As with any new chemical entity, the generation of robust, in-house experimental data is paramount to fully understanding its developability and therapeutic potential.

References

- 1. Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Potential Therapeutic Targets of 4-Bromo-1H-pyrazole-3-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the potential therapeutic targets of compounds derived from the 4-Bromo-1H-pyrazole-3-carboxamide scaffold. While the core molecule itself is primarily a versatile synthetic intermediate, its derivatives have emerged as potent inhibitors of key enzymes implicated in oncology and other therapeutic areas. This document collates and presents quantitative data on target inhibition, details relevant experimental methodologies, and visualizes the associated signaling pathways to support ongoing research and drug development efforts. The primary focus is on the inhibition of Fms-like receptor tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs) for the treatment of Acute Myeloid Leukemia (AML), with additional discussion on the inhibition of Liver Alcohol Dehydrogenase (LADH) by the related compound, 4-bromopyrazole.

Introduction

This compound is a heterocyclic compound that serves as a valuable building block in medicinal chemistry.[1] Its structural features, particularly the reactive bromine atom, allow for diverse functionalization, leading to the synthesis of libraries of derivatives with a wide range of biological activities.[2] Research has demonstrated that strategic modifications of this pyrazole scaffold can yield compounds with high affinity and selectivity for specific biological targets, making it a promising starting point for drug discovery programs in areas such as oncology and infectious diseases.[2]

This guide will focus on the most promising and well-documented therapeutic targets for derivatives of this compound.

Primary Therapeutic Targets: FLT3 and CDKs in Acute Myeloid Leukemia (AML)

Recent research has highlighted the potential of 4-(heterocyclic substituted amino)-1H-pyrazole-3-carboxamide derivatives as dual inhibitors of Fms-like receptor tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs), which are critical targets in the treatment of Acute Myeloid Leukemia (AML).[3]

Fms-like Receptor Tyrosine Kinase 3 (FLT3)

FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem cells.[4] Mutations in the FLT3 gene, especially internal tandem duplications (ITD), are among the most common genetic alterations in AML and are associated with a poor prognosis.[4] These mutations lead to the constitutive activation of FLT3 and its downstream signaling pathways, promoting uncontrolled cell growth and survival.[5]

Cyclin-Dependent Kinases (CDKs)

CDKs are a family of protein kinases that regulate the progression of the cell cycle.[6] The activity of CDKs is dependent on their association with cyclins.[6] In many cancers, the CDK signaling pathway is dysregulated, leading to unchecked cell proliferation. Specifically, CDK2 and CDK4/6 are key regulators of the G1 to S phase transition of the cell cycle.[7]

Quantitative Data: In Vitro Inhibition of FLT3 and CDKs

A key study by Zhi et al. (2019) describes the synthesis and evaluation of a series of 24 novel 1H-pyrazole-3-carboxamide derivatives.[3] The lead compound, 8t , and its predecessor, FN-1501 , demonstrated potent inhibitory activity against FLT3 and various CDKs.

| Compound | Target | IC50 (nM)[3] |

| 8t | FLT3 | 0.089 |

| CDK2 | 0.719 | |

| CDK4 | 0.770 | |

| FN-1501 | FLT3 | 2.33 |

| CDK2 | 1.02 | |

| CDK4 | 0.39 | |

| Table 1: Inhibitory activity (IC50) of lead 1H-pyrazole-3-carboxamide derivatives against FLT3 and CDKs. |

Compound 8t also showed potent anti-proliferative activity against the MV4-11 human AML cell line, which harbors the FLT3-ITD mutation, with an IC50 of 1.22 nM.[3]

Signaling Pathways

Mutated FLT3 leads to the constitutive activation of several downstream signaling pathways that promote cell survival and proliferation, including the PI3K/AKT, RAS/MAPK, and STAT5 pathways.[8] Derivatives of this compound inhibit the autophosphorylation of FLT3, thereby blocking these downstream signals.

CDK4/6 and CDK2 are instrumental in the G1/S phase transition of the cell cycle. They phosphorylate the Retinoblastoma (Rb) protein, which then releases the E2F transcription factor, allowing for the transcription of genes necessary for DNA replication. Inhibition of CDK2 and CDK4/6 by pyrazole-3-carboxamide derivatives prevents Rb phosphorylation, leading to cell cycle arrest.

Experimental Protocols

This protocol is a generalized procedure based on common kinase assay methodologies, such as those using ADP-Glo™ technology.

-

Reagent Preparation :

-

Prepare a serial dilution of the test compound (e.g., this compound derivative) in DMSO. Further dilute in the appropriate kinase assay buffer.

-

Prepare solutions of the recombinant kinase (e.g., FLT3, CDK2/Cyclin A, CDK4/Cyclin D1), the corresponding substrate (e.g., a generic tyrosine or serine/threonine peptide), and ATP.

-

-

Assay Procedure :

-

In a 384-well plate, add the test compound dilution.

-

Add the kinase enzyme to each well.

-

Initiate the kinase reaction by adding the substrate/ATP mixture.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This involves a two-step process: first, depleting the remaining ATP, and second, converting the ADP to ATP and generating a luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis :

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

This protocol describes a typical cell viability assay using a reagent like CellTiter-Glo®.

-

Cell Culture :

-

Culture MV4-11 cells in the recommended growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

-

Assay Procedure :

-

Seed the MV4-11 cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well.

-

Treat the cells with serial dilutions of the test compound or a vehicle control (DMSO).

-

Incubate the plate for 72 hours.

-

Add a cell viability reagent (e.g., CellTiter-Glo®) to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Measure luminescence using a plate reader.

-

-

Data Analysis :

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

-

This protocol outlines the general steps for assessing the phosphorylation status of key signaling proteins.

-

Cell Treatment and Lysis :

-

Seed MV4-11 cells and treat with various concentrations of the test compound for a specified time (e.g., 2-4 hours).

-

Harvest the cells, wash with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

-

SDS-PAGE and Protein Transfer :

-

Denature the protein lysates and separate them by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting :

-

Block the membrane with a blocking buffer (e.g., 5% BSA in TBST).

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-FLT3, FLT3, p-STAT5, STAT5, p-ERK, ERK, p-AKT, AKT, p-Rb, Rb).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis :

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Secondary Therapeutic Target: Liver Alcohol Dehydrogenase (LADH)

The simpler compound, 4-bromopyrazole, has been identified as an inhibitor of liver alcohol dehydrogenase (LADH), an enzyme responsible for the metabolism of alcohol.[2] This suggests a potential, though less explored, therapeutic avenue for pyrazole derivatives in alcohol-related disorders.

Quantitative Data: LADH Inhibition by 4-Bromopyrazole

A study by Li and Theorell (1969) investigated the inhibition of human LADH by various pyrazole analogs.

| Inhibitor | Inhibition Constant (Kᵢ) (µM)[9] |

| Pyrazole | 2.6 |

| 4-Bromopyrazole | 0.29 |

| 4-Methylpyrazole | 0.21 |

| 4-Iodopyrazole | 0.12 |

| Table 2: Inhibition constants of pyrazole and its analogs for human liver alcohol dehydrogenase. |

Experimental Protocol: LADH Inhibition Assay

This protocol is based on the methods described by Li and Theorell (1969).[3]

-

Enzyme and Reagents :

-

Purified human liver alcohol dehydrogenase.

-

Substrates: Ethanol and NAD+.

-

Inhibitor: 4-bromopyrazole.

-

Buffer: 0.15 M sodium phosphate buffer, pH 7.4.

-

-

Assay Procedure :

-

The rate of enzymatic reaction is measured by monitoring the increase in fluorescence resulting from the reduction of NAD+ to NADH.

-

Measurements are performed in a fluorometer at 23°C.

-

The reaction mixture contains the buffer, NAD+, ethanol, and the enzyme.

-

To determine the inhibitory effect, various concentrations of 4-bromopyrazole are added to the reaction mixture.

-

-

Data Analysis :

-

The inhibition constant (Kᵢ) is determined from double reciprocal plots (Lineweaver-Burk plots) of the reaction velocity versus substrate concentration at different inhibitor concentrations. The data indicates that 4-bromopyrazole acts as a competitive inhibitor with respect to ethanol.

-

Conclusion

The this compound scaffold is a promising platform for the development of targeted therapeutics. Its derivatives have demonstrated potent inhibitory activity against FLT3 and CDKs, key drivers of AML, with a clear mechanism of action involving the disruption of critical cell signaling and cell cycle pathways. While the related compound 4-bromopyrazole shows inhibitory activity against LADH, the primary therapeutic potential of the carboxamide derivatives appears to be in oncology. Further research, including lead optimization and in vivo studies, is warranted to fully elucidate the clinical potential of this class of compounds. This guide provides a foundational resource for researchers in this field, summarizing the key quantitative data, experimental approaches, and biological pathways associated with this versatile chemical scaffold.

References

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of Pyrazole-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry and drug discovery. Its journey from a laboratory curiosity in the late 19th century to a "privileged scaffold" in modern pharmaceuticals is a testament to its versatile synthetic accessibility and broad spectrum of biological activities. This technical guide provides an in-depth exploration of the discovery and history of pyrazole-based compounds, detailing the seminal synthetic methodologies, the evolution of their therapeutic applications, and the underlying mechanisms of action of early examples. Quantitative data are summarized for comparative analysis, and key experimental protocols are provided to offer a practical understanding of the foundational chemistry.

The Dawn of Pyrazole Chemistry: Knorr's Breakthrough

The history of pyrazole synthesis began in 1883 when German chemist Ludwig Knorr, while attempting to synthesize quinoline derivatives, serendipitously discovered a new class of heterocyclic compounds.[1][2] Through the condensation of ethyl acetoacetate with phenylhydrazine, Knorr isolated 1-phenyl-3-methyl-5-pyrazolone, the first substituted pyrazole.[1][3] This reaction, now famously known as the Knorr pyrazole synthesis , became a foundational method for constructing the pyrazole ring and opened the door to a vast new area of chemical exploration.[4] The parent, unsubstituted pyrazole was later synthesized by Edward Buchner in 1889.

The true impact of Knorr's discovery was realized with the synthesis of Antipyrine (also known as phenazone) in the early 1880s.[5][6] By methylating his newly synthesized pyrazolone, Knorr created one of the world's first synthetic drugs, a potent analgesic and antipyretic that dominated the pharmaceutical market until the rise of aspirin.[6][7] This pioneering work not only introduced a new therapeutic agent but also established pyrazoles as a critical pharmacophore in drug development.

Foundational Synthetic Methodologies

The enduring utility of pyrazole-based compounds is partly due to the robustness and versatility of their synthesis. The classical Knorr synthesis remains a widely used and adapted method.

The Knorr Pyrazole Synthesis (1883)

The original synthesis of a pyrazole derivative by Ludwig Knorr involved the cyclocondensation of a β-ketoester with a hydrazine.[1] This reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the pyrazole ring.[4]

Reaction Pathway of the Knorr Pyrazole Synthesis

Caption: Reaction pathway of the Knorr Pyrazole Synthesis.

Experimental Protocol: Knorr's Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (1883)

This protocol is an adaptation of Ludwig Knorr's original 1883 publication, "Einwirkung von Acetessigester auf Phenylhydrazin."[1]

Materials:

-

Phenylhydrazine (100 g)

-

Ethyl acetoacetate (125 g)

-

Reaction vessel

-

Water bath

-

Separatory funnel

-

Crystallization dish

-

Melting point apparatus

Procedure:

-

In a suitable reaction vessel, combine 100 g of phenylhydrazine with 125 g of ethyl acetoacetate at ambient temperature.

-

Allow the mixture to stand. An initial condensation reaction will occur, forming an oily product and a layer of water.

-

Separate the water from the oily product using a separatory funnel.

-

Heat the oily condensation product on a water bath for several hours to induce cyclization through the elimination of ethanol.

-

Cool the reaction mixture. Upon standing, the product will solidify.

-

Collect the solid product, 1-phenyl-3-methyl-5-pyrazolone.

-

(Modern adaptation) Purify the product by recrystallization from ethanol.

Quantitative Data from Knorr's Era:

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| 1-Phenyl-3-methyl-5-pyrazolone | C₁₀H₁₀N₂O | 174.20 | 127[8] |

| Antipyrine (Phenazone) | C₁₁H₁₂N₂O | 188.23 | 111-113 |

Synthesis of Antipyrine (Phenazone)

Antipyrine is synthesized via the methylation of 1-phenyl-3-methyl-5-pyrazolone.[5][9]

Experimental Protocol: Synthesis of Antipyrine

This is a representative modern protocol.

Materials:

-

1-Phenyl-3-methyl-5-pyrazolone

-

Dimethyl sulfate or methyl iodide

-

Sodium hydroxide solution

-

Methanol or other suitable solvent

Procedure:

-

Dissolve 1-phenyl-3-methyl-5-pyrazolone in a suitable solvent such as methanol.

-

Add a solution of sodium hydroxide.

-

Slowly add dimethyl sulfate or methyl iodide to the reaction mixture.

-

Heat the mixture under reflux for several hours.

-

Cool the reaction mixture and neutralize with a suitable acid.

-

Extract the product with an organic solvent.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization to obtain Antipyrine.

Experimental Workflow for the Synthesis of Antipyrine

Caption: Experimental workflow for the synthesis of Antipyrine.

Mechanism of Action of Early Pyrazolone-Based Drugs

The therapeutic effects of early pyrazolone drugs like Antipyrine were later understood to be due to their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[10][11] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[10][12]

Antipyrine is a non-selective inhibitor of both COX-1 and COX-2 isoforms.[10][11] This non-selectivity explains both its therapeutic efficacy and some of its side effects. The discovery of different COX isoforms later led to the development of selective COX-2 inhibitors, such as celecoxib, which also features a pyrazole core.

Signaling Pathway of COX Inhibition by Pyrazolone-Based Drugs

Caption: Signaling pathway of COX inhibition by pyrazolone-based drugs.

Evolution and Expansion of Pyrazole-Based Pharmaceuticals

Following the success of Antipyrine, the pyrazole scaffold was further explored, leading to the development of other important non-steroidal anti-inflammatory drugs (NSAIDs).

-

Aminopyrine: A derivative of Antipyrine with enhanced analgesic properties.[7]

-

Metamizole (Dipyrone): A water-soluble derivative of aminopyrine, allowing for administration by injection.[7][13]

-

Phenylbutazone: A pyrazolidinedione derivative introduced in the 1940s with potent anti-inflammatory effects, though its use in humans is now limited due to toxicity.[4][6]

The 20th and 21st centuries have witnessed an explosion in the development of pyrazole-containing drugs for a wide array of therapeutic areas beyond inflammation, including oncology, infectious diseases, and neurological disorders. This is exemplified by blockbuster drugs such as the COX-2 inhibitor Celecoxib and the kinase inhibitor Sunitinib .

Quantitative Biological Data of Pyrazole-Based NSAIDs

The following table summarizes the in vitro inhibitory concentrations (IC₅₀) of several pyrazole-based compounds against COX-1 and COX-2 enzymes, highlighting the evolution from non-selective to selective inhibitors.

| Compound | Target | IC₅₀ (µM) | Reference |

| Metamizole (active metabolite 4-MAA) | COX-1 | 2.55 | [14] |

| COX-2 | 4.65 | [14] | |

| Phenylbutazone | COX-1 | 1.9 | [15] |

| COX-2 | 1.2 | [15] | |

| Celecoxib | COX-1 | 9.4 | [16] |

| COX-2 | 0.04 | [17] |

Conclusion

The discovery of pyrazole-based compounds by Ludwig Knorr over a century ago marked a pivotal moment in the history of medicinal chemistry. The Knorr pyrazole synthesis provided a versatile and efficient route to a class of compounds that would prove to have profound therapeutic value. From the early success of Antipyrine to the development of modern targeted therapies, the pyrazole scaffold has demonstrated its enduring importance as a privileged structure in drug discovery. The foundational principles of its synthesis and the understanding of its mechanism of action continue to inspire the development of new and improved therapeutic agents for a wide range of human diseases.

References

- 1. Regulation of cyclooxygenase activity by metamizol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. CN105461558A - Synthesis method of phenylbutazone drug intermediate diethyl n-butylmalonate - Google Patents [patents.google.com]

- 6. Toward of Safer Phenylbutazone Derivatives by Exploration of Toxicity Mechanism [mdpi.com]

- 7. madbarn.com [madbarn.com]

- 8. benchchem.com [benchchem.com]

- 9. brainly.in [brainly.in]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Metamizole (dipyrone) for multimodal analgesia in postoperative pain in adults | Dizner-Gołąb | Palliative Medicine in Practice [journals.viamedica.pl]

- 14. researchgate.net [researchgate.net]

- 15. avmajournals.avma.org [avmajournals.avma.org]

- 16. researchgate.net [researchgate.net]

- 17. apexbt.com [apexbt.com]

The Emerging Potential of 4-Bromo-1H-pyrazole-3-carboxamide Analogs in Kinase Inhibition and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. Among its numerous derivatives, 4-bromo-1H-pyrazole-3-carboxamide has emerged as a particularly promising core structure for the development of potent and selective kinase inhibitors. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of this compound analogs, with a focus on their role in targeting key signaling pathways implicated in cancer and other diseases.

Core Synthesis and Derivatization

The synthesis of this compound analogs typically involves a multi-step process, beginning with the construction of the pyrazole ring, followed by bromination and subsequent amidation. The reactivity of the bromine atom at the C4 position provides a valuable handle for introducing further diversity through various cross-coupling reactions, enabling the fine-tuning of pharmacological properties.

Experimental Protocol: General Synthesis of this compound Analogs

A common synthetic route is outlined below:

-

Synthesis of Ethyl 1H-pyrazole-3-carboxylate: This can be achieved through the condensation of an appropriate 1,3-dicarbonyl compound with hydrazine hydrate.

-

Bromination of the Pyrazole Ring: The pyrazole-3-carboxylate is then subjected to electrophilic bromination, typically using N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane, to regioselectively introduce a bromine atom at the 4-position.

-

Hydrolysis of the Ester: The resulting ethyl 4-bromo-1H-pyrazole-3-carboxylate is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide.

-

Amidation: The 4-bromo-1H-pyrazole-3-carboxylic acid is then coupled with a diverse range of amines to yield the final carboxamide analogs. This step is often facilitated by coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine).

Therapeutic Potential as Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1] this compound analogs have demonstrated significant potential as inhibitors of several key kinases.

Fms-like Tyrosine Kinase 3 (FLT3)

Mutations in the FLT3 receptor are found in a significant portion of acute myeloid leukemia (AML) cases and are associated with a poor prognosis.[2] Several pyrazole-3-carboxamide derivatives have shown potent inhibitory activity against both wild-type and mutated forms of FLT3.[2]

Cyclin-Dependent Kinases (CDKs)

CDKs are essential for cell cycle regulation, and their aberrant activity is a common feature of cancer cells.[3] Analogs of this compound have been investigated as inhibitors of CDKs, particularly CDK2 and CDK4, demonstrating the potential to induce cell cycle arrest and apoptosis in cancer cells.[3][4]

Aurora Kinases

Aurora kinases (A and B) are critical for mitotic progression, and their overexpression is linked to tumorigenesis.[5] Certain pyrazole-4-carboxamide analogs have shown potent and selective inhibition of Aurora kinases A and B.[5]

Quantitative Biological Data

The following tables summarize the inhibitory activities of representative pyrazole carboxamide analogs against various kinases and cancer cell lines.

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| FN-1501 Analog (8t) | FLT3 | 0.089 | [4] |

| CDK2 | 0.719 | [4] | |

| CDK4 | 0.770 | [4] | |

| Pyrazole-4-carboxamide (6k) | Aurora A | 16.3 | [5] |

| Aurora B | 20.2 | [5] | |

| 4-benzoylamino-1H-pyrazole-3-carboxamide (DC-K2in212) | CDK2 | Potent (specific value not provided) | [3] |

| Compound ID | Cell Line | Antiproliferative IC50 (µM) | Reference |

| FN-1501 Analog (8t) | MV4-11 (AML) | 0.00122 | [4] |

| Pyrazole-4-carboxamide (6k) | HeLa (Cervical Cancer) | 0.43 | [5] |

| HepG2 (Liver Cancer) | 0.67 | [5] | |

| 4-benzoylamino-1H-pyrazole-3-carboxamide (DC-K2in212) | A2058 (Melanoma) | Effective (specific value not provided) | [3] |

| MV4-11 (Leukemia) | Effective (specific value not provided) | [3] |

Experimental Protocols for Kinase Inhibition Assays

The evaluation of kinase inhibitory activity is a critical step in the drug discovery process. Below are generalized protocols for common in vitro kinase assays.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase inhibition.[1]

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Assay Plate Setup: Add the diluted compounds, a positive control inhibitor, and a DMSO vehicle control to the wells of a 384-well plate.

-

Enzyme Addition: Add the target kinase enzyme solution to all wells.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the specific substrate.

-

Incubation: Incubate the plate at a controlled temperature for a defined period (e.g., 60 minutes at 30°C).

-

Detection: Stop the reaction and detect the generated ADP using a detection reagent according to the manufacturer's protocol.

-

Data Analysis: Measure the luminescence, which corresponds to the amount of ADP. Calculate the percent inhibition for each compound concentration and determine the IC50 value using a dose-response curve.

Cell-Based Antiproliferative Assay (e.g., MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed the desired cancer cell line in a 96-well plate and allow them to adhere overnight.

-